4-[4-(1,1-Dimethylethyl)phenyl]-butanol
Description
4-[4-(1,1-Dimethylethyl)phenyl]-butanol is a tertiary alcohol derivative characterized by a butanol chain (C₄H₉OH) attached to a para-substituted tert-butylphenyl group.
Properties
Molecular Formula |
C14H22O |
|---|---|
Molecular Weight |
206.32 g/mol |
IUPAC Name |
4-(4-tert-butylphenyl)butan-1-ol |
InChI |
InChI=1S/C14H22O/c1-14(2,3)13-9-7-12(8-10-13)6-4-5-11-15/h7-10,15H,4-6,11H2,1-3H3 |
InChI Key |
QJJYXZAWDVRZFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Terfenadine and Its Impurities
Terfenadine (α-[4-(1,1-dimethylethyl)phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinebutanol) shares the 4-(tert-butyl)phenylbutanol backbone but incorporates a piperidine ring and a hydroxydiphenylmethyl group. This structural modification enhances its antihistamine activity by increasing receptor affinity and reducing central nervous system penetration, thereby minimizing sedation . Key impurities of terfenadine, such as 1-[4-(1,1-dimethylethyl)phenyl]-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butan-1-one (Terfenadone, CAS 43076-30-8), differ by the substitution of the hydroxyl group with a ketone, altering metabolic stability and pharmacological activity .
Table 1: Structural Comparison with Terfenadine-Related Compounds
Avobenzone (4-(1,1-Dimethylethyl)-4'-methoxy dibenzoylmethane)
Avobenzone (CAS 70356-09-1), a UV-filter used in sunscreens, shares the 4-(tert-butyl)phenyl moiety but replaces the butanol chain with a propanedione backbone.
Table 2: Functional Group Impact on Properties
| Compound | Key Functional Groups | Key Property |
|---|---|---|
| 4-[4-(tert-butyl)phenyl]-butanol | Tertiary alcohol | Moderate polarity, H-bond donor |
| Avobenzone | β-Diketone, methoxy | UV absorption, photostability issues |
Phenolic Derivatives
Phenol derivatives like 4-(1,1,3,3-tetramethylbutyl)phenol (CAS 140-66-9) and bisphenol A alternatives (e.g., 4,4'-(1-methylethylidene)bisphenol) feature aromatic rings with branched alkyl substituents. These compounds exhibit higher acidity (pKa ~10) due to the phenolic -OH group, unlike the neutral alcohol in this compound. Such phenolic analogs are used in polymer synthesis and surfactants but pose endocrine-disrupting risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
